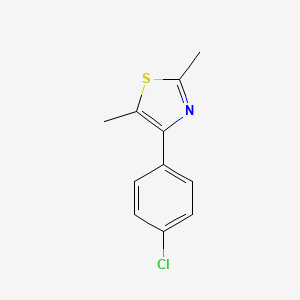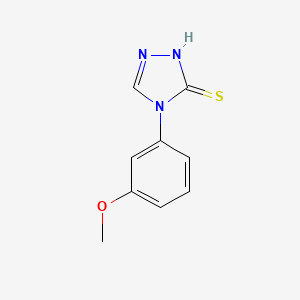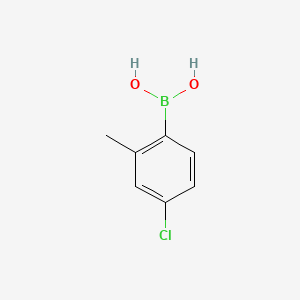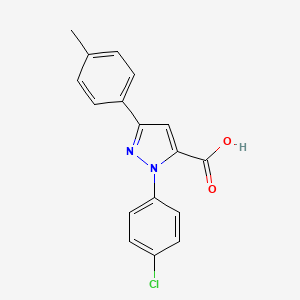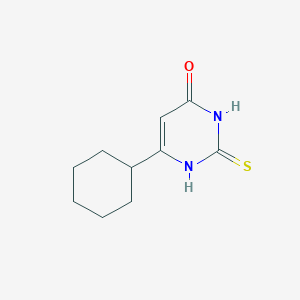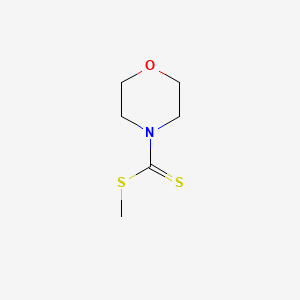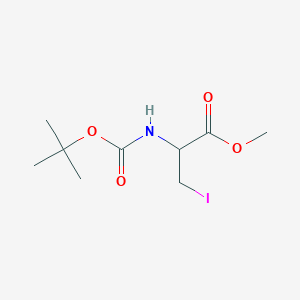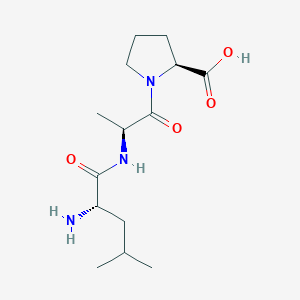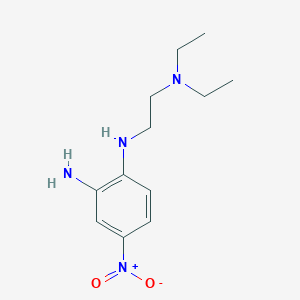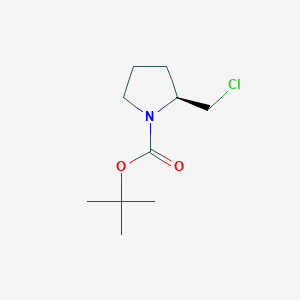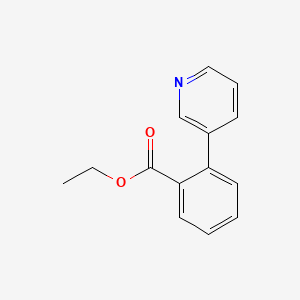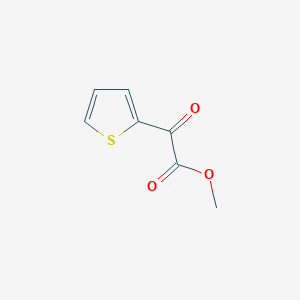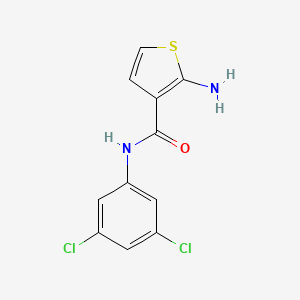
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. They have been identified for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. These compounds are present in several drugs and have applications in agrochemicals, flavors, and dyes due to their valuable bioactivities (Xuan, 2020).
Chemical and Biological Properties
Research on thiophene analogues like benzothiazoles and thiochromones highlights their diverse chemical reactivity and potential biological significance. For instance, substituted acyl thioureas and acyl thiosemicarbazides, derivatives of thiophene, show promising biological activities, including antimicrobial and fungicidal properties, underlining their potential in developing new therapeutic agents (Kholodniak & Kovalenko, 2022).
Environmental Impact and Biodegradation
The environmental behavior of thiophene-based compounds, especially those found in petroleum and its products, has been a subject of study. The biodegradation of condensed thiophenes, such as dibenzothiophene and its derivatives, is crucial for understanding the fate of these compounds in petroleum-contaminated environments. Studies indicate that microorganisms play a significant role in the degradation of these organosulfur compounds, pointing towards eco-friendly remediation strategies (Kropp & Fedorak, 1998).
Future Directions
Thiophene derivatives, including “2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide”, have potential for groundbreaking studies. They are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-6-3-7(13)5-8(4-6)15-11(16)9-1-2-17-10(9)14/h1-5H,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYGHIZQZQRROA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

